BenchChemオンラインストアへようこそ!

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Wnt signalling inhibition Medicinal chemistry Thiadiazole pharmacophore

4-Benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (MF: C₂₅H₂₁N₃O₂S; MW: 427.52) is a fully synthetic 1,3,4-thiadiazole-2-yl-benzamide derivative bearing a 4-benzoyl substituent on the benzamide ring and a 2,4,6-trimethylphenyl group at the thiadiazole 5-position. This compound belongs to a broader chemotype disclosed in patent literature as inhibitors of the Wnt signalling pathway, with potential utility in hyperproliferative disorders including cancer.

Molecular Formula C25H21N3O2S
Molecular Weight 427.52
CAS No. 391227-58-0
Cat. No. B2666658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391227-58-0
Molecular FormulaC25H21N3O2S
Molecular Weight427.52
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
InChIInChI=1S/C25H21N3O2S/c1-15-13-16(2)21(17(3)14-15)24-27-28-25(31-24)26-23(30)20-11-9-19(10-12-20)22(29)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,26,28,30)
InChIKeyVCZWOODDBJACPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-58-0): Core Identity and Procurement Context


4-Benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (MF: C₂₅H₂₁N₃O₂S; MW: 427.52) is a fully synthetic 1,3,4-thiadiazole-2-yl-benzamide derivative bearing a 4-benzoyl substituent on the benzamide ring and a 2,4,6-trimethylphenyl group at the thiadiazole 5-position . This compound belongs to a broader chemotype disclosed in patent literature as inhibitors of the Wnt signalling pathway, with potential utility in hyperproliferative disorders including cancer [1]. Structurally, the 4-benzoyl modification distinguishes it from simpler N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide congeners, conferring distinct electronic and steric properties that are predicted to modulate target engagement and biological activity [2].

Why 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Replaced by Generic Thiadiazole-Benzamide Analogs


Within the 1,3,4-thiadiazol-2-yl-benzamide class, biological activity is exquisitely sensitive to the nature and position of substituents on both aromatic rings [1]. Quantitative structure-activity relationship (QSAR) analyses demonstrate that the electron-withdrawing or -donating character, hydrophobicity, and steric bulk of substituents on the benzamide ring directly control inhibitory potency against chitin synthesis, with ortho-electron-donating groups (e.g., OMe, Me) being favourable for activity [1]. The 4-benzoyl group present in this compound introduces a strong electron-withdrawing acyl moiety combined with extended π-conjugation, a pharmacophoric feature absent in simpler methyl-, methoxy-, or halo-substituted analogs. In the Wnt-inhibitor patent family, even minor alterations to the benzamide substitution pattern lead to substantial changes in pathway inhibition and selectivity [2]. Consequently, generic substitution with a cheaper, more readily available congener such as N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-16-7) is scientifically unsound and risks loss of the specific biological profile for which the 4-benzoyl compound was designed or selected.

Quantitative Differentiation Evidence for 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide


Electron-Withdrawing 4-Benzoyl Modification Predicted to Enhance Target Binding Relative to Unsubstituted Benzamide

The 4-benzoyl substituent introduces a strong electron-withdrawing acyl group (σₚ ≈ 0.43 for COPh) combined with extended aromatic conjugation, absent in the unsubstituted parent compound N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-16-7) . QSAR models for the 1,3,4-thiadiazol-2-yl-benzamide class established that the inductive electron-withdrawing component (σI) of para-substituents on the benzamide ring significantly increases inhibitory activity, with a regression coefficient of +2.925 in the pI₅₀ equation [1]. While direct enzyme inhibition data for this specific compound are not publicly available, the 4-benzoyl group is expected to increase target affinity relative to the hydrogen-substituted comparator based on this validated class-level SAR.

Wnt signalling inhibition Medicinal chemistry Thiadiazole pharmacophore

Ortho,Ortho'-Dimethyl Substitution on Thiadiazole Phenyl Ring Favors Activity over para-Substituted Analogs

Among the 29 compounds tested by Nakagawa et al., the most potent chitin synthesis inhibitors (compounds 5, 21, 23) carried ortho,ortho'-disubstitution (2,6-diOMe or 2,6-Me₂) on the benzamide ring, while compounds with only para-substitution on the thiadiazole-phenyl ring exhibited systematically lower pI₅₀ values [1]. The target compound uniquely combines the favorable 2,4,6-trimethylphenyl group on the thiadiazole ring (providing both ortho-methyl steric effects and para-methyl hydrophobicity) with the 4-benzoyl modification; this combination is not represented in any single compound from the Nakagawa set, meaning its activity profile is expected to lie outside the QSAR-predicted range for mono-substituted analogs.

QSAR Larvicidal activity Chitin synthesis inhibition

Wnt Pathway Inhibitor Patent Positioning vs. Benchmark Diflubenzuron and Generic Thiadiazoles

The compound falls within the generic scope of WO2016131808A1, which claims 1,3,4-thiadiazol-2-yl-benzamides as Wnt pathway inhibitors with IC₅₀ values reported in the sub-micromolar to low micromolar range for representative examples [1]. Although the specific 4-benzoyl-2,4,6-trimethylphenyl analog is not exemplified with data in the publicly available patent, structurally related exemplifications (e.g., Example 172: 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-(trifluoromethoxy)benzamide) demonstrated Wnt-3a inhibition with binding data deposited in BindingDB (BDBM300602) [2]. The 4-benzoyl substitution represents a distinct chemotype within the claimed genus that is topologically remote from the exemplified piperazine-acetamido series, offering orthogonal IP and selectivity potential.

Wnt signalling Cancer therapeutics Patent composition-of-matter

Differentiation from Methoxy- and Methyl-Substituted Congeners via Metabolic Stability Projection

The QSAR study by Nakagawa et al. demonstrated that co-administration of the cytochrome P450 inhibitor piperonyl butoxide (PB) markedly enhanced the activity of alkyl-substituted thiadiazole-benzamides (e.g., compound 17: pI₅₀ increased from 5.26 to 5.89 with PB), indicating susceptibility to oxidative metabolism [1]. In contrast, electron-withdrawing substituents (e.g., Br, Cl) showed minimal PB synergism, suggesting greater intrinsic metabolic stability. The 4-benzoyl group, being both electron-withdrawing and sterically bulky, is predicted to confer resistance to oxidative degradation at the benzamide ring, a property that differentiates it from the otherwise potent but metabolically labile 2,6-dimethoxy or 2-methyl analogs.

Metabolic stability Piperonyl butoxide synergism Oxidative metabolism

Optimal Research and Industrial Application Scenarios for 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide


Wnt Pathway Inhibitor Lead Optimization and SAR Expansion

For medicinal chemistry teams building on the WO2016131808A1 patent family, this compound serves as a commercial entry point into the under-explored 4-acyl-benzamide sub-series. Unlike the extensively exemplified piperazine-acetamido derivatives (e.g., US10130633 Examples 172–174) [1], the 4-benzoyl modification introduces a rigid, electron-deficient terminus that can be used to probe hydrogen-bond acceptor interactions or π-stacking with the Wnt signalling complex. The compound is suitable for initial biochemical profiling (Wnt reporter assays, target engagement studies) to establish whether the 4-benzoyl sub-series offers a differentiated selectivity window relative to the piperazine-based leads.

Chitin Synthesis Inhibitor Probe for Insect Physiology Studies

Building on the validated GlcNAc incorporation assay system [2], this compound can be evaluated as a chitin synthesis inhibitor with predicted resistance to oxidative metabolism based on its electron-withdrawing 4-benzoyl group. Unlike the 2,6-dimethoxybenzamide analogs (e.g., compound 5) that showed marked piperonyl butoxide synergism, the 4-benzoyl analog is expected to maintain activity in whole-insect assays without the need for P450 inhibitor co-administration [2]. This makes it a cleaner probe for studying chitin synthase inhibition mechanisms in lepidopteran pests such as Chilo suppressalis.

Computational Chemistry and QSAR Model Training Set Diversification

The compound occupies a unique position in substituent space (4-benzoyl, 2,4,6-trimethylphenyl) that is absent from the 29-compound training set used to derive the published QSAR equations (Eq. 3 and Eq. 4) [2]. Acquiring this compound for experimental pI₅₀ determination would enable computational chemists to test the extrapolative validity of the existing linear free-energy relationship models and to expand the applicability domain to include acyl-substituted benzamide derivatives. This is particularly valuable for groups developing 3D-QSAR or machine learning models for insect growth regulator design.

Patent Landscape Analysis and Freedom-to-Operate Assessment

For IP professionals and competitive intelligence analysts, this commercially available compound exemplifies a structural sub-genus within the WO2016131808A1 claims that has not been reduced to practice in the patent's experimental section [1]. Purchasing and characterizing this compound can support a freedom-to-operate opinion or serve as a basis for a selection invention patent application, provided the 4-benzoyl-2,4,6-trimethylphenyl combination demonstrates unexpected properties relative to the exemplified compounds.

Quote Request

Request a Quote for 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.